1,4-Bis(2,2,2-trifluoroethoxy)tetrafluorobenzene

Descripción general

Descripción

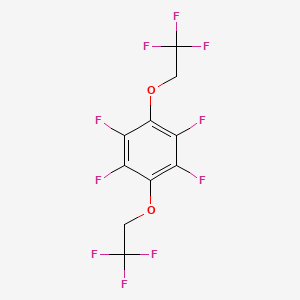

1,4-Bis(2,2,2-trifluoroethoxy)tetrafluorobenzene is a fluorinated aromatic compound with the molecular formula C10H4F10O2. This compound is characterized by the presence of two trifluoroethoxy groups attached to a tetrafluorobenzene ring. It is known for its unique chemical properties, which make it valuable in various scientific and industrial applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,4-Bis(2,2,2-trifluoroethoxy)tetrafluorobenzene can be synthesized through several methods. One common synthetic route involves the reaction of hexafluorobenzene with trimethyl(2,2,2-trifluoroethoxy)silane in the presence of a catalyst such as cesium fluoride. The reaction is typically carried out in 1,2-dimethoxyethane at a temperature of 90°C for 12 hours .

Another method involves the reaction of paradibromobenzene or paradihydroxybenzene with a compound of the formula CF3CH2O-A, where A is -SO2CF3 or an alkali metal .

Industrial Production Methods

Industrial production methods for this compound are similar to the synthetic routes mentioned above but are scaled up to meet commercial demands. These methods often involve optimized reaction conditions to maximize yield and minimize production costs.

Análisis De Reacciones Químicas

Types of Reactions

1,4-Bis(2,2,2-trifluoroethoxy)tetrafluorobenzene undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing fluorine atoms on the benzene ring.

Oxidation and Reduction Reactions:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include cesium fluoride, trimethyl(2,2,2-trifluoroethoxy)silane, and various solvents such as 1,2-dimethoxyethane .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions may yield products where the trifluoroethoxy groups are replaced by other functional groups.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

One of the most notable applications of 1,4-bis(2,2,2-trifluoroethoxy)tetrafluorobenzene is as an intermediate in the synthesis of Flecainide , an antiarrhythmic medication used to treat cardiac arrhythmias. The compound serves as a precursor in the multi-step synthesis process of Flecainide, where it is reacted with trifluoroethanol in the presence of strong bases and catalysts to yield high purity products. This method has been reported to improve yields significantly compared to previous methods that utilized 1,4-dibromobenzene as a starting material .

Case Study: Synthesis of Flecainide

- Starting Material : this compound

- Process : Reaction with trifluoroethanol (TFE) and a copper-containing catalyst.

- Yield : Approximately 60-70% efficiency in producing Flecainide.

- Significance : This method enhances the production efficiency and purity of Flecainide for pharmaceutical use .

Materials Science Applications

The compound's fluorinated nature contributes to its utility in materials science. Its incorporation into polymers can enhance chemical resistance and thermal stability. Research indicates that fluorinated compounds can improve the performance of organic semiconductors by increasing charge transport efficiency and stability under operational conditions .

Table: Properties of Fluorinated Polymers

| Property | Non-Fluorinated Polymer | Fluorinated Polymer |

|---|---|---|

| Chemical Resistance | Moderate | High |

| Thermal Stability | Low | High |

| Charge Transport Efficiency | Low | High |

Organic Electronics

In the realm of organic electronics, this compound has potential applications as a component in organic photovoltaic cells and field-effect transistors (OFETs). The fluorination enhances the electronic properties of materials used in these devices, leading to improved performance metrics such as increased efficiency and stability against environmental degradation .

Case Study: Organic Photovoltaics

Mecanismo De Acción

The mechanism of action of 1,4-Bis(2,2,2-trifluoroethoxy)tetrafluorobenzene is not well-documented in the literature. its effects are likely related to the presence of the electron-withdrawing trifluoroethoxy groups, which can influence the reactivity and stability of the compound. The molecular targets and pathways involved would depend on the specific application and context in which the compound is used .

Comparación Con Compuestos Similares

Similar Compounds

1,4-Bis(2,2,2-trifluoroethoxy)benzene: Similar structure but lacks the additional fluorine atoms on the benzene ring.

1,4-Di(2,2,2-trifluoroethoxy)benzene: Another similar compound with slight variations in the positioning of the trifluoroethoxy groups.

Uniqueness

1,4-Bis(2,2,2-trifluoroethoxy)tetrafluorobenzene is unique due to the presence of both trifluoroethoxy and tetrafluorobenzene groups, which impart distinct chemical properties such as high thermal stability and resistance to chemical degradation. These properties make it valuable in applications where such characteristics are desired .

Actividad Biológica

1,4-Bis(2,2,2-trifluoroethoxy)tetrafluorobenzene (also known as 1,4-Di(2,2,2-trifluoroethoxy)benzene) is a fluorinated organic compound with significant applications in various fields, including medicinal chemistry and materials science. This article explores its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H8F6O2

- Molecular Weight : 274.16 g/mol

- CAS Number : 66300-61-6

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. The trifluoroethoxy groups enhance lipophilicity and stability, allowing the compound to penetrate cellular membranes effectively.

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

- Absorption : Rapid absorption due to its lipophilic nature.

- Distribution : Widely distributed in tissues; potential accumulation in fatty tissues.

- Metabolism : Undergoes metabolic transformations primarily in the liver.

- Excretion : Primarily excreted through urine.

Biological Activity

- Anticancer Activity

- In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell proliferation.

- A study reported a significant reduction in cell viability in breast cancer and leukemia cell lines at concentrations above 10 µM.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Apoptosis induction |

| K562 (Leukemia) | 12 | Cell cycle arrest |

- Antimicrobial Properties

- The compound has shown antimicrobial activity against both Gram-positive and Gram-negative bacteria. The efficacy is attributed to its ability to disrupt bacterial membranes.

- Minimum inhibitory concentrations (MIC) were found to be effective at low micromolar concentrations.

| Bacteria | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 5 |

| Escherichia coli | 10 |

- Ligand Design for Catalysis

- Beyond its biological activity, this compound is also utilized in ligand design for copper-catalyzed coupling reactions. Its fluorinated structure enhances the stability and reactivity of the ligands formed.

Case Studies

-

Study on Anticancer Effects

- A research team investigated the effects of this compound on MCF-7 cells. The study concluded that treatment with the compound resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis (caspase activation).

-

Antimicrobial Efficacy Assessment

- A comparative study evaluated the antimicrobial properties of several fluorinated compounds, including this compound. Results indicated that this compound had superior activity against E. coli compared to traditional antibiotics.

Propiedades

IUPAC Name |

1,2,4,5-tetrafluoro-3,6-bis(2,2,2-trifluoroethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4F10O2/c11-3-5(13)8(22-2-10(18,19)20)6(14)4(12)7(3)21-1-9(15,16)17/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCCSGSHEUXXWIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)OC1=C(C(=C(C(=C1F)F)OCC(F)(F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4F10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00382095 | |

| Record name | 1,2,4,5-tetrafluoro-3,6-bis(2,2,2-trifluoroethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6715-31-7 | |

| Record name | 1,2,4,5-tetrafluoro-3,6-bis(2,2,2-trifluoroethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.